2-Amino-3,6-dimethoxybenzamide
Overview
Description
2-Amino-3,6-dimethoxybenzamide is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzamide, characterized by the presence of amino and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dimethoxybenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with an appropriate amine. One common method includes the use of triethylamine as a base and tetrahydrofuran as a solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired benzamide derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by employing catalysts and green chemistry techniques. For instance, the use of ultrasonic irradiation and solid acid catalysts like diatomite earth immobilized with Lewis acidic ionic liquids can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-Amino-3,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 2-Amino-4,6-dimethoxybenzamide
Comparison: 2-Amino-3,6-dimethoxybenzamide is unique due to the specific positioning of its amino and methoxy groups, which confer distinct chemical and biological properties. Compared to 2,3-dimethoxybenzamide, it exhibits enhanced antioxidant and antibacterial activities . The presence of the amino group also allows for additional functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-3,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSCLHJMABMGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358477 | |
Record name | Benzamide, 2-amino-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98991-68-5 | |
Record name | Benzamide, 2-amino-3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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